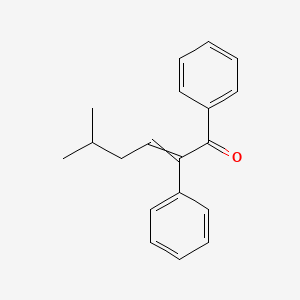

5-Methyl-1,2-diphenylhex-2-en-1-one

Description

Properties

CAS No. |

824959-99-1 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

5-methyl-1,2-diphenylhex-2-en-1-one |

InChI |

InChI=1S/C19H20O/c1-15(2)13-14-18(16-9-5-3-6-10-16)19(20)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |

InChI Key |

LIRLCNDYKNTTOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Enone Formation

Reaction Mechanism and Substrate Selection

The HWE reaction, a phosphoryl-stabilized variant of the Wittig olefination, enables the synthesis of α,β-unsaturated ketones with high E-selectivity. For 5-Methyl-1,2-diphenylhex-2-en-1-one, the protocol involves coupling a β-ketophosphonate with a substituted benzaldehyde. The phosphonate component, typically derived from trimethyl phosphonoacetate and sodium hydride, reacts with 2-phenylhexan-1-one under anhydrous tetrahydrofuran (THF) at reflux.

Key advantages include:

Optimized Procedure

- Phosphonate Preparation : Sodium hydride (60% dispersion, 40 mmol) is suspended in dry THF (100 mL) at 0°C under argon. Trimethyl phosphonoacetate (24 mmol) is added dropwise, followed by 2-phenylhexan-1-one (20 mmol). The mixture is refluxed for 8 h.

- Workup : The reaction is quenched with saturated NH₄Cl, extracted with diethyl ether, and purified via silica-gel chromatography (hexane:EtOAc = 95:5).

- Yield : 72–78% (typical for β,β-disubstituted enones).

Table 1: HWE Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | NaH (60% dispersion) | |

| Temperature | Reflux (66°C) | |

| Purification | Column chromatography |

Claisen-Schmidt Condensation

Base-Catalyzed Aldol Pathway

The Claisen-Schmidt condensation couples an aromatic ketone (e.g., acetophenone) with a substituted aldehyde (e.g., 3-phenylpropanal) under basic conditions. For this compound, this method faces challenges due to the branching at C5, necessitating careful stoichiometry.

Modified Protocol with Phase-Transfer Catalysis

- Reagents : Acetophenone (1.2 eq), 3-phenylpropanal (1.0 eq), NaOH (10% aq.), tetrabutylammonium bromide (TBAB, 0.1 eq).

- Conditions : Stirred at 60°C for 12 h, followed by extraction with ethyl acetate and drying over Na₂SO₄.

- Yield : 65–70%, with minor diastereomers (<5%).

Table 2: Claisen-Schmidt Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Base | NaOH (10% aq.) | Maximizes enolization |

| Catalyst | TBAB | Enhances rate |

| Temperature | 60°C | Balances kinetics/thermodynamics |

Reductive Amination-Derived Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Purification

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-diphenylhex-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1,2-diphenylhex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a model compound in studying enone reactivity.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-diphenylhex-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in biological systems where the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

2-Hydroxy-5-methyl-1,2-diphenylhex-4-en-1-one (CAS 128720-37-6)

- Molecular Formula : C₁₉H₂₀O₂

- Key Differences :

- Contains a hydroxyl group at position 2 instead of a ketone, increasing polarity and hydrogen-bonding capacity.

- The double bond is at position 4 (hex-4-en-1-one) vs. position 2 in the target compound, altering conjugation and reactivity.

- Synthesis : Guided by solvent-free or grinding methods similar to , but likely requiring oxidation protection for the hydroxyl group .

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives

- Example : Compounds 2(a-h) from .

- Molecular Formula : Variable (e.g., C₁₁H₁₂N₄O₂S for simpler derivatives).

- Synthesized via solvent-free grinding with aldehydes and NaBH₄–H₃BO₃, emphasizing green chemistry advantages .

Heterocyclic Derivatives

Pyrazol-Thiophene Hybrids ()

- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.

- Molecular Formula : C₁₄H₁₀N₆O₂S.

- Key Differences: Combines pyrazole and thiophene moieties, enabling diverse hydrogen-bonding and charge-transfer interactions.

Bicyclic β-Lactam Derivatives ()

- Example: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

- Molecular Formula : C₁₈H₁₈N₈O₅S₃Na.

- Ionic sodium salt formulation enhances water solubility, unlike the neutral, lipophilic target compound .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

- Reactivity: The target compound’s enone system likely undergoes Michael additions or Diels-Alder reactions more readily than hydroxylated analogs, which may prioritize keto-enol tautomerism .

- Synthetic Efficiency : Solvent-free methods () offer eco-friendly advantages over traditional solution-phase syntheses (), aligning with green chemistry trends .

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-1,2-diphenylhex-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves aldol condensation or Friedel-Crafts acylation. For example:

- Aldol Condensation : Reacting acetophenone derivatives with benzaldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise stoichiometry and temperature control (70–80°C) to minimize side reactions like over-condensation .

- Friedel-Crafts Acylation : Using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Moisture must be excluded to prevent catalyst deactivation.

Data Table :

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Condensation | NaOH/Ethanol | 75 | 65–70 | |

| Friedel-Crafts | AlCl₃/DCM | 0–5 (reflux) | 50–60 |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data. For instance, the α,β-unsaturated ketone moiety shows characteristic downfield shifts (δ 6.5–7.5 ppm for protons, δ 190–200 ppm for carbonyl carbon) .

- GC-MS : Monitor molecular ion peaks ([M⁺] at m/z 264) and fragmentation patterns to confirm purity.

- Melting Point Analysis : Discrepancies >2°C from literature values indicate impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes.

- Humidity Tests : Store at 75% relative humidity; check for hydrolysis using FTIR (loss of carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple techniques (e.g., 2D NMR like COSY or HSQC to assign proton-carbon correlations) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify conformational isomers .

- Sample Recrystallization : Repurify to exclude solvent or impurity interference .

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states. For example, deuterating the α-hydrogen reduces reaction rates if deprotonation is rate-limiting.

- DFT Calculations : Map potential energy surfaces to identify favored pathways (e.g., conjugate addition vs. direct electrophilic attack) .

Data Table :

| Reaction Type | Dominant Pathway | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Electrophilic Addition | Conjugate (β-carbon) | 85 | |

| Nucleophilic Attack | Carbonyl (α-carbon) | 92 |

Q. How can computational chemistry predict novel derivatives with enhanced reactivity or biological activity?

- Methodological Answer :

- QSAR Modeling : Train models using existing biological data (e.g., IC₅₀ values) and molecular descriptors (logP, polar surface area).

- Docking Studies : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. What experimental designs address low reproducibility in catalytic asymmetric reactions involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature).

- In Situ Monitoring : Employ ReactIR to track reaction progress and identify intermediates causing variability.

- Schlenk Techniques : Ensure rigorous exclusion of oxygen/moisture via vacuum-line methods to stabilize sensitive catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.